molecular formula C17H18O4 B2374460 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 669705-01-5

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B2374460
CAS No.: 669705-01-5
M. Wt: 286.327
InChI Key: JKICKVPWBMZZOL-UHFFFAOYSA-N
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Scientific Research Applications

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is used in various scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are currently unknown. This compound is a derivative of vanillin , which is known to have multiple biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of vanillin, it may share some of the biological activities of its parent compound. Vanillin has been shown to inhibit the activity of certain enzymes and to interact with various cellular receptors . .

Biochemical Pathways

Given its structural similarity to vanillin, it may potentially influence pathways related to inflammation, oxidative stress, and microbial growth . .

Result of Action

The molecular and cellular effects of this compound are currently unknown. Based on its structural similarity to vanillin, it may potentially have antioxidant, anti-inflammatory, and antimicrobial effects . .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound is used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound is used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases . This suggests that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-ethoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17-10-13(11-18)7-8-16(17)21-12-14-5-4-6-15(9-14)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKICKVPWBMZZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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